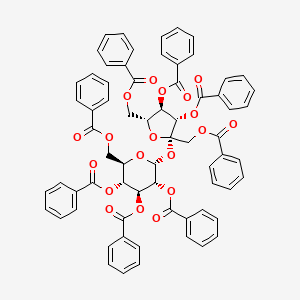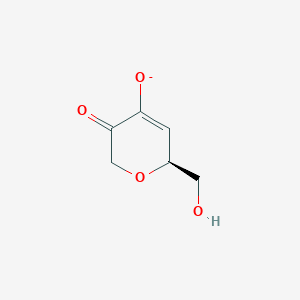
ascopyrone M(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascopyrone M(1-) is conjugate base of ascopyrone M. It is a conjugate base of an ascopyrone M.
Aplicaciones Científicas De Investigación
Food Preservation
Ascopyrone P (APP), a novel antibacterial derived from fungi, has shown potential as a food preservative. It exhibits effective antibacterial properties against a range of bacteria, including Bacillus cereus, Listeria monocytogenes, Pseudomonas fluorescens, Salmonella, and Escherichia coli, particularly in chilled environments. It's noted that APP's efficacy varies depending on the food system and temperature, highlighting the need for further toxicology testing before considering it for food use (Thomas et al., 2004). A related study reiterates APP's broad-spectrum antibacterial activity, suggesting its potential in controlling bacterial growth in raw and cooked foods (Thomas et al., 2002).
Enzymatic and Chemical Synthesis
Ascopyrone P can be synthesized enzymatically and chemically. For instance, enzymatic activity in certain Ascomycetes degrades 1,4-α-D-glucans to ascopyrone P, which has implications in biogenetics and practical applications (Baute et al., 1993). Additionally, a new chemical synthesis route for ascopyrone P from 1,5-anhydro-D-fructose has been developed, offering a viable method for its production (Andreassen & Lundt, 2006).
Antioxidative Properties
Ascopyrone P has been identified as a potent radical scavenger. Its production is enhanced through heat treatment, and it is found in foods cooked under certain conditions, such as retort cooking. Its strong antioxidative action makes it a candidate for various food and health applications (一浩 吉永 et al., 2005).
Antibrowning in Agricultural Products
Ascopyrone P has been shown to be an effective antibrowning agent in various agricultural products, such as apples, pears, potatoes, and lettuce. Its effectiveness is comparable to that of kojic acid, and it operates by inhibiting plant polyphenol oxidase and decoloring quinones. This indicates its potential application in the preservation of fruits, vegetables, and beverages (Yuan et al., 2005).
Propiedades
Nombre del producto |
ascopyrone M(1-) |
|---|---|
Fórmula molecular |
C6H7O4- |
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1 |
Clave InChI |
XUKJGZOHRVCEJL-BYPYZUCNSA-M |
SMILES isomérico |
C1C(=O)C(=C[C@H](O1)CO)[O-] |
SMILES canónico |
C1C(=O)C(=CC(O1)CO)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine](/img/structure/B1261710.png)
![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)
![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)
![TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
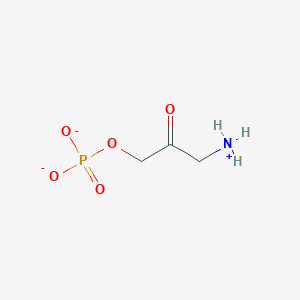
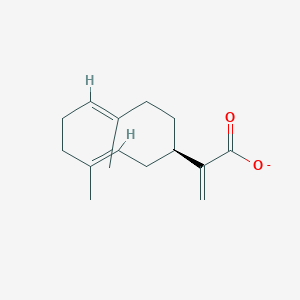


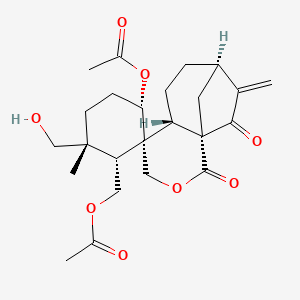
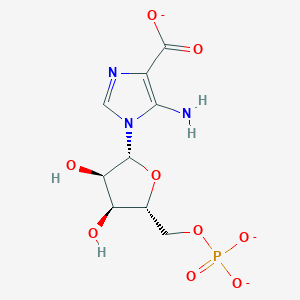
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
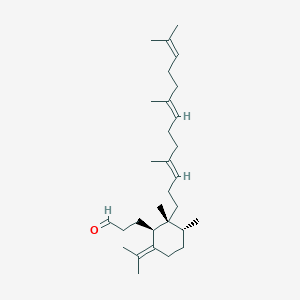
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
